molecular formula C8H10N2O B1528766 1-(4-Aminopyridin-3-yl)propan-1-one CAS No. 1341530-36-6

1-(4-Aminopyridin-3-yl)propan-1-one

Cat. No.: B1528766
CAS No.: 1341530-36-6
M. Wt: 150.18 g/mol
InChI Key: LLEDKGNRAVIHNF-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-3-yl)propan-1-one (CAS: 1341530-36-6) is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Its structure features a propan-1-one backbone substituted with a 4-aminopyridin-3-yl group, rendering it a versatile intermediate in pharmaceutical synthesis and drug development . The compound is commercially available as a powder stored at room temperature, though safety data remain unpublished .

Properties

IUPAC Name

1-(4-aminopyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEDKGNRAVIHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341530-36-6
Record name 1-(4-aminopyridin-3-yl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminopyridin-3-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopyridine with propanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(4-nitropyridin-3-yl)propan-1-one.

  • Reduction: The compound can be reduced to form 1-(4-aminopyridin-3-yl)propan-1-ol.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, to introduce halogen atoms at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Halogenating agents such as bromine (Br₂) and iodine (I₂) are employed, often in the presence of a catalyst like iron (III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: 1-(4-nitropyridin-3-yl)propan-1-one

  • Reduction: 1-(4-aminopyridin-3-yl)propan-1-ol

  • Substitution: Halogenated derivatives of 1-(4-aminopyridin-3-yl)propan-1-one

Scientific Research Applications

1-(4-Aminopyridin-3-yl)propan-1-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of pyridine derivatives with various biomolecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminopyridin-3-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and functional differences between 1-(4-Aminopyridin-3-yl)propan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Safety Notes Source
1-(4-Aminopyridin-3-yl)propan-1-one C₈H₁₀N₂O 150.18 4-Aminopyridin-3-yl Pharmaceutical building block; limited safety data.
1-(3-Aminophenyl)propan-1-one C₉H₁₁NO 149.19 3-Aminophenyl Unspecified applications; positional isomer of the target compound.
(E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one C₁₄H₁₂N₂O 224.26 4-Aminophenyl, pyridin-3-yl, α,β-unsaturated ketone Crystallographic data (R factor = 0.048) indicate planar geometry and stability.
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) C₁₄H₁₃NO₂ 227.26 2-Hydroxyphenyl, pyridin-4-yl Flavoring agent; negative in bacterial mutagenicity assays.
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 4-Fluorophenyl, methylamino Central nervous system stimulant; water-soluble hydrochloride salt.
Key Observations:
  • This difference may influence solubility and receptor interactions.
  • 2159–2160) raised concerns .

Biological Activity

1-(4-Aminopyridin-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring an aminopyridine moiety, suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_{10}N2_2O
  • SMILES : CCC(=O)C1=C(C=CN=C1)N
  • InChI : InChI=1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9)

This compound's structure allows for various interactions with biological systems, particularly through its nitrogen and oxygen functionalities.

Biological Activity Overview

The biological activities of 1-(4-Aminopyridin-3-yl)propan-1-one have been explored in several studies, focusing primarily on its anticancer properties and neuroprotective effects.

Anticancer Activity

Research has indicated that derivatives of aminopyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50_{50} (µM) Reference
HeLa0.058
A5490.075
MDA-MB-2310.0046

These findings suggest that modifications to the aminopyridine structure can enhance its potency against cancer cells.

The mechanism by which 1-(4-Aminopyridin-3-yl)propan-1-one exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, it has been noted that similar compounds can inhibit nitric oxide synthase (NOS), which is implicated in tumor growth and angiogenesis .
  • Induction of Apoptosis : Studies indicate that certain aminopyridine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Cell Cycle Arrest : Some research suggests that these compounds can interfere with the cell cycle, preventing cancer cells from proliferating effectively .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that 1-(4-Aminopyridin-3-yl)propan-1-one may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is linked to neurodegenerative diseases . By modulating nitric oxide levels, these compounds could potentially protect against neuronal damage.

Case Studies

Several case studies have highlighted the potential of aminopyridine derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study involving a series of pyridine derivatives demonstrated a strong correlation between structural modifications and enhanced anticancer activity across multiple cell lines. The most potent compounds showed IC50_{50} values in the nanomolar range, indicating high efficacy .
  • Neuroprotection in Animal Models : Research conducted on animal models has shown that certain aminopyridine derivatives can significantly reduce neuronal loss following ischemic injury, suggesting a protective role against stroke-related damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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